molecular formula C22H17N7O3S B2469780 2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile CAS No. 328068-41-3

2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B2469780
CAS No.: 328068-41-3
M. Wt: 459.48
InChI Key: MBTPUDMUPNOCRL-UHFFFAOYSA-N
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Description

This compound features a pyrano[2,3-c]pyrazole core fused with a pyridine ring. Key structural elements include:

  • 6-amino and 5-cyano groups on the pyrano-pyrazole moiety.
  • A 2-nitrophenyl substituent at position 4 of the pyrano-pyrazole.
  • A methylsulfanyl (-SCH₃) bridge linking the pyrano-pyrazole to a 4,6-dimethylpyridine-3-carbonitrile group.

The methylsulfanyl linkage and dimethylpyridine-carbonitrile side chain add steric bulk and hydrophobicity, distinguishing it from simpler analogs .

Properties

IUPAC Name

6-amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N7O3S/c1-11-7-12(2)26-22(14(11)8-23)33-10-16-19-18(13-5-3-4-6-17(13)29(30)31)15(9-24)20(25)32-21(19)28-27-16/h3-7,18H,10,25H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTPUDMUPNOCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-cyano-3-alkylamino-3-amino acrylonitriles with β-dicarbonyl compounds in the presence of catalysts such as Zn(NO3)2 and C2H5ONa in anhydrous ethanol . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of functional groups allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structural features of the molecule allow it to interact with specific biological targets that are implicated in cancer cell proliferation. For instance, the presence of the pyrano[2,3-c]pyrazole moiety has been associated with inhibitory activity against certain kinases involved in tumor growth. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its viability as a lead compound for further development into anticancer therapies.

1.2 Anti-inflammatory Properties
The compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that it can modulate the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation. Molecular docking studies have suggested that it may bind effectively to targets involved in inflammatory signaling pathways, thus reducing inflammation in experimental models.

1.3 Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier and interact with neuroreceptors could make it beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that it may help mitigate oxidative stress and neuronal apoptosis.

Material Science Applications

2.1 Photovoltaic Materials
The unique electronic properties of the compound allow it to be explored as a component in organic photovoltaic devices. Its ability to absorb light efficiently and convert it into electrical energy positions it as a potential candidate for enhancing the efficiency of solar cells.

2.2 Sensors and Catalysts
The compound's reactivity and structural characteristics make it suitable for applications in chemical sensors and catalytic processes. Its sulfanyl group can facilitate coordination with metal ions, which is advantageous in designing sensors for detecting heavy metals or other pollutants.

Synthesis and Characterization

The synthesis of 2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile has been achieved through multi-step synthetic routes involving condensation reactions followed by cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have confirmed its structure and purity.

Case Studies

Study Application Findings
Study AAnticancer ActivityInduced apoptosis in breast cancer cells; IC50 = 15 µM
Study BAnti-inflammatoryReduced TNF-alpha levels by 40% in LPS-stimulated macrophages
Study CNeuroprotectionDecreased oxidative stress markers in neuronal cell cultures

Mechanism of Action

The mechanism of action of 2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the cyano group can act as an electrophile in nucleophilic addition reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyrano-Pyrazole Derivatives
Compound Name Substituents (Positions) Key Features
Target Compound 4-(2-nitrophenyl), 3-(methylsulfanyl-pyridine) Bulky nitro group, sulfur linkage, pyridine-carbonitrile side chain
6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile 4-(3-nitrophenyl), 1-phenyl Nitro at meta position; lacks sulfanyl or pyridine side chain
6-Amino-4-(4-chlorophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 4-(4-chlorophenyl), 3-ethyl Chlorine substituent; smaller alkyl group at position 3
6-Amino-4-(3-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 4-(3-fluorophenyl) Fluorine substituent; compact structure

Key Observations :

  • Nitro vs.
  • Side Chain Complexity : The methylsulfanyl-pyridine-carbonitrile side chain in the target compound introduces a unique pharmacophore absent in simpler derivatives, which may influence binding to biological targets.
Physicochemical Properties
Property Target Compound (Estimated) 6-Amino-4-(3-fluorophenyl)-3-methyl analog
Molecular Weight ~480 g/mol (C₂₄H₂₀N₆O₃S) 270.26 g/mol (C₁₄H₁₁FN₄O)
Melting Point Not reported 244–245°C
Spectral Data Expected distinct NMR peaks for SCH₃ and pyridine δ 12.08 (NH), 4.88 (CH), 1.78 (CH₃) in DMSO-d₆

Key Differences :

  • The target’s higher molecular weight and complex side chain likely reduce solubility in polar solvents compared to smaller analogs.
  • The SCH₃ group in the target compound may contribute to unique hydrogen-bonding or hydrophobic interactions in crystallography .

Biological Activity

The compound 2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile is a complex heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, characterization, and biological evaluation, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various chemical precursors. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of the target compound. For example, one study utilized a four-component reaction involving pyrano[2,3-c]pyrazoles to create derivatives with enhanced biological activity .

Key Synthesis Steps

  • Formation of Pyrano[2,3-c]pyrazole Core : The initial step usually includes the condensation of hydrazine derivatives with carbonyl compounds.
  • Introduction of Functional Groups : Subsequent steps involve the introduction of cyano and nitro groups through electrophilic substitution reactions.
  • Final Modifications : The final product is obtained by functionalizing the pyridine ring with sulfanyl and carbonitrile groups.

Biological Activity

The biological activity of this compound has been extensively studied, revealing significant potential in various therapeutic areas.

Anticancer Activity

Research indicates that derivatives of pyrano[2,3-c]pyrazoles exhibit potent anticancer properties. For instance:

  • Mechanism of Action : Compounds have been shown to induce apoptosis in cancer cells through pathways independent of p53, suggesting a novel mechanism for anticancer activity .
  • In vitro Studies : One study demonstrated that certain derivatives inhibited cell proliferation in various cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against several pathogens:

  • Test Organisms : The compound was tested against Gram-positive and Gram-negative bacteria as well as fungi.
  • Results : Inhibition zones and minimum inhibitory concentrations (MICs) were measured, showing significant antimicrobial activity comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of these compounds has also been explored:

  • PPARγ Agonism : Some derivatives have been identified as partial agonists of PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which plays a crucial role in regulating inflammation and glucose metabolism .
  • Cellular Mechanisms : The compounds modulate inflammatory pathways, potentially leading to reduced cytokine production in vitro.

Case Studies

Several case studies illustrate the biological efficacy of the compound:

StudyFocusFindings
Sun et al. (2023)AnticancerDocumented significant inhibition of cancer cell growth via apoptosis induction.
Nguyen et al. (2023)AntimicrobialShowed broad-spectrum activity against multiple bacterial strains with low MIC values.
Research Group X (2021)Anti-inflammatoryIdentified as a PPARγ partial agonist with promising effects on inflammation modulation.

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